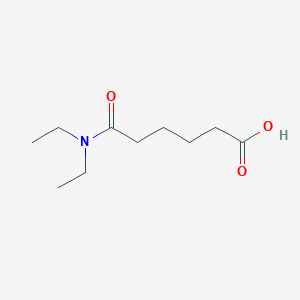

5-Diethylcarbamoyl-pentanoic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry

From a medicinal chemistry perspective, the amide bond is a critical feature in a vast number of pharmaceuticals and biologically active compounds. nih.gov Its presence can enhance metabolic stability, influence binding to biological targets, and affect a compound's pharmacokinetic profile. The lipophilic nature of the two ethyl groups on the nitrogen atom of the diethylcarbamoyl moiety can impact a molecule's ability to cross cellular membranes, a crucial factor for drug efficacy. The study of functionalized pentanoic acids with a diethylcarbamoyl group, therefore, resides at the intersection of creating new synthetic methods and designing novel molecules with potential therapeutic applications.

Overview of Structurally Related Carboxylic Acids and Amides in Academic Research

The scientific literature is replete with studies on various carboxylic acids and amides, highlighting their importance in diverse research areas. Pentanoic acid, also known as valeric acid, is a simple straight-chain carboxylic acid that has been studied for its applications in the synthesis of esters used in perfumes and as food additives. wikipedia.org Its derivatives, such as 5-phenylpentanoic acid, are recognized as medium-chain fatty acids and have been investigated for their metabolic properties. drugbank.com

The synthesis of N,N-disubstituted amides, including N,N-diethylbenzamides, has been a subject of extensive research. nih.gov Various methods have been developed for their preparation, often involving the activation of a carboxylic acid followed by reaction with diethylamine (B46881). nih.govresearchgate.netsld.cu These synthetic efforts are driven by the utility of such amides in various applications, including as insect repellents, as exemplified by N,N-diethyl-m-toluamide (DEET). researchgate.netmdpi.com Furthermore, research into compounds like 5-(methylcarbamoyl)pentanoic acid has explored their potential biological activities, including antibacterial properties. smolecule.com The study of these related structures provides a valuable framework for understanding the potential properties and applications of 5-diethylcarbamoyl-pentanoic acid.

Rationale for Investigating Diethylcarbamoyl-Functionalized Pentanoic Acid Derivatives in Advanced Chemical Research

The investigation into diethylcarbamoyl-functionalized pentanoic acid derivatives is driven by several key factors. The combination of a flexible five-carbon aliphatic chain and a robust diethylamide group presents a unique molecular architecture. This structure allows for systematic modifications at various positions, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Furthermore, the synthesis of such compounds presents interesting challenges and opportunities for the development of novel synthetic methodologies. Efficient and selective methods for the introduction of the diethylcarbamoyl group onto a pentanoic acid backbone are of significant interest to synthetic chemists. google.com The resulting compounds can then serve as versatile intermediates for the construction of more complex molecular targets. The potential for these derivatives to exhibit interesting biological activities, drawing parallels from related structures, provides a strong impetus for their synthesis and biological evaluation. The exploration of this chemical space could lead to the discovery of new chemical probes to study biological processes or even new lead compounds for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

6-(diethylamino)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-11(4-2)9(12)7-5-6-8-10(13)14/h3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUVSUPYGZQRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Carbamoyl Substituted Pentanoic Acid Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 5-Diethylcarbamoyl-pentanoic acid, the primary disconnection points are the amide bond and the carbon-carbon bonds of the pentanoic acid chain.

Primary Disconnections:

Amide Bond: The most logical disconnection is at the C-N bond of the amide, leading to a pentanoic acid derivative (like adipic acid or its monoester) and diethylamine (B46881). This suggests that an amidation reaction would be a key final step.

Carbon-Carbon Bonds: The five-carbon chain of pentanoic acid can be conceptually broken down in several ways. A common strategy involves a disconnection adjacent to the carboxylic acid group, suggesting a nucleophilic addition to a four-carbon electrophile. Another approach is to build the chain from smaller fragments, for instance, through alkylation of a malonic ester derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to Pentanoic Acid Backbone Synthesis

The formation of the pentanoic acid core is a critical phase in the synthesis. Several well-established and contemporary methods can be employed.

Malonic Ester Synthesis and Variations

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. chemistrysteps.comchemicalnote.comwikipedia.org This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. chemistrysteps.comchemicalnote.com

The general steps are as follows:

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. chemistrysteps.comchemicalnote.com

Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide. To synthesize a pentanoic acid backbone, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is used. chemistrysteps.com

Hydrolysis and Decarboxylation: The resulting dialkylmalonic ester is then hydrolyzed to a dicarboxylic acid using an acid or base catalyst, followed by heating to induce decarboxylation, yielding pentanoic acid. chemistrysteps.comchemicalnote.com

A significant advantage of this method is its modularity, allowing for the synthesis of various substituted pentanoic acids by simply changing the alkyl halide. wikipedia.org However, a potential drawback is the possibility of dialkylation, which can lead to purification challenges. wikipedia.org

Table 1: Key Steps in Malonic Ester Synthesis of Pentanoic Acid

| Step | Reactants | Product | Purpose |

| 1. Deprotonation | Diethyl malonate, Sodium ethoxide | Sodio-malonic ester | Generation of a nucleophile |

| 2. Alkylation | Sodio-malonic ester, 1-Bromopropane | Diethyl propylmalonate | Carbon chain extension |

| 3. Hydrolysis & Decarboxylation | Diethyl propylmalonate, Acid/Heat | Pentanoic acid, CO2, Ethanol | Formation of the final carboxylic acid |

Carboxylic Acid Formation via Oxidation Routes

Oxidation reactions provide a direct route to carboxylic acids from various precursors. vaia.com

Oxidation of Primary Alcohols and Aldehydes: 1-Pentanol and pentanal can be oxidized to pentanoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). vaia.comresearchgate.netlibretexts.org While effective, these reagents can be harsh and may not be suitable for substrates with sensitive functional groups. Milder oxidizing agents can also be employed. researchgate.net

Oxidative Cleavage of Alkenes: Alkenes can be cleaved to form carboxylic acids. For instance, the oxidative cleavage of 1-hexene (B165129) with hot alkaline potassium permanganate will yield pentanoic acid and carbon dioxide. vaia.comlibretexts.org

Oxidation of Alkylbenzenes: While not directly applicable to unsubstituted pentanoic acid, this method is useful for creating dicarboxylic acids like adipic acid, a potential precursor. For example, the oxidation of cyclohexene (B86901) or cyclohexanol (B46403) with strong oxidizing agents like nitric acid can produce adipic acid. youtube.comresearchgate.netyoutube.comnih.gov

Table 2: Common Oxidation Reactions for Pentanoic Acid Synthesis

| Starting Material | Oxidizing Agent | Product |

| 1-Pentanol | KMnO4, H2CrO4 | Pentanoic acid |

| Pentanal | KMnO4, H2CrO4 | Pentanoic acid |

| 1-Hexene | Hot alkaline KMnO4 | Pentanoic acid |

| Cyclohexanol | Nitric Acid | Adipic acid |

Introduction of the Diethylcarbamoyl Moiety

Once the pentanoic acid backbone is established, the next crucial step is the introduction of the diethylcarbamoyl group.

Amidation Reactions from Carboxylic Acid Precursors

The most direct method for forming the diethylcarbamoyl group is through the amidation of a carboxylic acid precursor with diethylamine. nih.gov This can be achieved starting from a dicarboxylic acid like adipic acid.

Selective mono-amidation of a symmetrical dicarboxylic acid like adipic acid can be challenging. One approach involves converting the dicarboxylic acid to its monoester, which can then be selectively amidated. For example, adipic acid can be reacted with methanol (B129727) to form the dimethyl ester, followed by a controlled reaction with diethylamine to favor the formation of the monoamide-monoester. google.com

Various coupling agents can facilitate the direct amidation of carboxylic acids, even in the presence of other functional groups. nih.govacs.orgencyclopedia.pub Boron-based reagents, for instance, have been shown to be effective for direct amide formation. nih.govacs.org Niobium pentoxide (Nb2O5) has also been demonstrated as a reusable heterogeneous catalyst for the synthesis of diamides from dicarboxylic acids and amines. nih.gov

Formylation and Subsequent Alkylation Strategies

An alternative, though less direct, approach involves formylation followed by alkylation. Formylation introduces a formyl group (-CHO) onto a nitrogen atom. wikipedia.org This could theoretically be applied to a precursor containing a primary or secondary amine. However, this is a more complex and less common strategy for the synthesis of N,N-disubstituted amides like this compound.

A more relevant strategy involves the reaction of a suitable precursor with a formylating agent that already contains the diethylcarbamoyl moiety. While research in this specific area is limited, the concept of using specialized reagents to introduce complex functional groups is a common theme in modern organic synthesis.

Stereoselective Synthesis and Chiral Induction

The synthesis of specific stereoisomers of carbamoyl-substituted pentanoic acids is critical, particularly when these molecules are intended for biological applications where chirality dictates efficacy and safety. Stereoselective synthesis aims to produce a single enantiomer or diastereomer from a prochiral substrate.

Chiral induction is the process by which a chiral center in a reactant or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. In the context of this compound, a chiral center could be introduced on the pentanoic acid backbone. A well-established method for achieving this involves the use of chiral auxiliaries, such as Evans oxazolidinones. For instance, an aldol (B89426) addition of an (R)-acetyloxazolidinone with a suitable aldehyde, like 3-phenylpropanal (B7769412) in related syntheses, can produce diastereomers that are separable via chromatography nih.gov. Subsequent removal of the chiral auxiliary would yield the optically pure acid, which can then be converted to the desired diethylamide.

Another approach involves asymmetric catalysis, where a chiral catalyst creates a stereocenter. For example, asymmetric hydroboration of a β,γ-unsaturated amide has been shown to achieve high enantioselectivity in producing chiral acids nih.gov. The development of chemosensors that interact with chiral analytes can also be used to assess enantiopurity, as the interaction can amplify a detectable signal like circular dichroism nih.gov.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Description | Typical Application | Key Feature |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is removed in a later step. | Asymmetric aldol reactions to create hydroxylated pentanoic acid precursors. nih.gov | High diastereoselectivity, but requires additional protection and deprotection steps. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Asymmetric hydroboration or hydrogenation of unsaturated precursors. nih.gov | High catalytic efficiency and atom economy. The catalyst's chirality is transferred to the product. |

| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers, often by using a chiral resolving agent. | Separation of racemic 3-hydroxy-5-phenylpentanoic acid. nih.gov | Can be less efficient as it yields a maximum of 50% of the desired enantiomer. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amides, including this compound, has traditionally relied on methods with poor atom economy.

Conventional amide synthesis often involves activating a carboxylic acid with a stoichiometric coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ucl.ac.uk. These methods generate significant amounts of waste that can be difficult to remove ucl.ac.uksciepub.com. Furthermore, solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are commonly used despite their known hazards ucl.ac.uk.

Greener approaches focus on direct amidation, where the carboxylic acid and amine react without the need for high-molecular-weight activating agents. Boric acid has emerged as a simple, inexpensive, and effective catalyst for this transformation sciepub.comresearchgate.netbohrium.com. The reaction can often be performed under solvent-free conditions by heating a mixture of the carboxylic acid, the amine (or urea (B33335) as an amine source), and a catalytic amount of boric acid, which significantly improves the process mass intensity researchgate.netbohrium.com. This direct catalytic approach avoids the generation of undesired byproducts and increases atom economy sciepub.com.

Table 2: Green Chemistry Metrics for Amide Synthesis Methods

| Method | Reagents & Conditions | Byproducts | Key Green Chemistry Principle |

| Traditional Coupling | Carboxylic acid, amine, HATU/DCC, DMF solvent. ucl.ac.uk | Urea derivatives, salts. ucl.ac.uk | Low atom economy, use of hazardous solvents. |

| Acid Chloride Route | Thionyl chloride (SOCl2) to form acid chloride, then react with amine. | SO2, HCl, salts. ucl.ac.uk | Generates corrosive and hazardous byproducts. |

| Boric Acid Catalysis | Carboxylic acid, amine, catalytic boric acid, often solvent-free. sciepub.comresearchgate.net | Water. sciepub.com | High atom economy, catalysis, avoidance of hazardous solvents. |

Flow Chemistry Applications in Derivatization Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis and derivatization of molecules like this compound. This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, safety, and scalability encyclopedia.pubchemanager-online.com.

Chemical derivatization in a flow system involves converting a compound into a product with more favorable properties for analysis or further reaction encyclopedia.pubnih.gov. For the synthesis of this compound, a flow process could be designed where a solution of the corresponding carboxylic acid (or an activated form like an ester) is continuously pumped and mixed with a stream of diethylamine in a microreactor chemanager-online.com. The mixture then passes through a heated zone to facilitate the reaction, and the product is collected continuously at the outlet.

This approach is particularly attractive for managing reaction kinetics and handling potentially unstable intermediates nih.gov. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling rapid temperature adjustments and the safe execution of highly exothermic reactions. Automated flow systems can synthesize a range of compounds efficiently, making them ideal for creating libraries of derivatives for screening purposes in drug discovery chemanager-online.com.

Table 3: Advantages of Flow Chemistry in Derivatization

| Feature | Description | Benefit for Synthesis |

| Precise Control | Temperature, pressure, and residence time are accurately managed. chemanager-online.com | Higher yields, fewer side products, and improved reproducibility. |

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Allows for the use of reaction conditions that would be unsafe in large-scale batch production. |

| Scalability | Production can be increased by running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel). | Seamless transition from laboratory-scale synthesis to pilot or manufacturing scale. chemanager-online.com |

| Automation | Fully automated systems allow for "walk-away" operation and high-throughput synthesis. chemanager-online.com | Increased efficiency and rapid exploration of reaction parameters. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon skeleton and proton environments of 5-Diethylcarbamoyl-pentanoic acid.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data regarding the number and type of hydrogen and carbon atoms in unique chemical environments. Due to molecular symmetry, the seven carbon atoms of the core structure and the four carbons of the ethyl groups produce a specific number of signals. masterorganicchemistry.comdocbrown.info The spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show six distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups (amide and carboxylic acid). The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. youtube.com The methylene (B1212753) protons (CH₂) of the ethyl groups are diastereotopic due to hindered rotation around the amide C-N bond, but often appear as a single quartet if rotation is fast on the NMR timescale.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 10-12 | br s | 1H | -COOH |

| H-2 | 2.35 | t | 2H | -CH₂ -COOH |

| H-5 | 2.25 | t | 2H | -CH₂ -C(O)N- |

| H-3, H-4 | 1.65 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| H-1' | 3.30 | q | 4H | -N(-CH₂ CH₃)₂ |

| H-2' | 1.15 | t | 6H | -N(-CH₂CH₃ )₂ |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule. pressbooks.pub The carbonyl carbons of the carboxylic acid and amide groups are the most downfield, appearing at approximately 178 ppm and 172 ppm, respectively. wisc.edu The aliphatic carbons of the hexanoic acid backbone and the ethyl groups appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 178 | -C OOH |

| C-6 | 172 | -C (O)N- |

| C-2 | 34 | -C H₂-COOH |

| C-5 | 33 | -C H₂-C(O)N- |

| C-3 | 25 | -CH₂-C H₂-CH₂- |

| C-4 | 24 | -CH₂-C H₂-C(O)N- |

| C-1' | 42 | -N(-C H₂CH₃)₂ |

| C-2' | 14 | -N(-CH₂C H₃)₂ |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. youtube.com Key expected correlations include:

A cross-peak between the protons at C-2 and C-3, extending the correlation to C-4, and subsequently to C-5, confirming the linear -CH₂-CH₂-CH₂-CH₂- chain.

A strong correlation between the N-ethyl protons at C-1' and C-2'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.net This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum. For example, the proton signal at ~2.35 ppm (H-2) would show a cross-peak with the carbon signal at ~34 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) ¹H-¹³C couplings, which helps to connect the different spin systems and confirm the placement of functional groups. science.gov Essential correlations for structural confirmation would include:

Correlations from the H-2 protons to the carboxylic acid carbonyl carbon (C-1) and to C-3 and C-4.

Correlations from the H-5 protons to the amide carbonyl carbon (C-6) and to C-3 and C-4.

Correlations from the N-ethyl protons (H-1') to the amide carbonyl carbon (C-6) and the other ethyl carbon (C-2'), definitively linking the diethylamino group to the hexanoic acid backbone via the amide bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule's functional groups, offering complementary information to NMR. spectroscopyonline.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. For this compound, the most prominent features are expected to be:

A very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.

Sharp C-H stretching bands from the aliphatic chains between 3000 and 2850 cm⁻¹.

A strong, sharp absorption for the carboxylic acid carbonyl (C=O) stretch, anticipated around 1710 cm⁻¹.

An equally strong absorption for the tertiary amide carbonyl (C=O) stretch, known as the Amide I band, expected near 1645 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations of non-polar bonds and symmetric stretches.

The C-C backbone stretches would be more prominent than in the IR spectrum.

The symmetric C-H stretching vibrations would be strong.

The C=O stretches are also visible in the Raman spectrum, though their relative intensities may differ from the IR spectrum. rsc.orgresearchgate.net The non-polar nature of the C-C backbone makes Raman spectroscopy particularly useful for studying the molecule's carbon skeleton. globalresearchonline.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 3300 - 2500 | FT-IR | O-H stretch (carboxylic acid dimer), very broad |

| 2975, 2940, 2870 | FT-IR, Raman | C-H stretch (aliphatic) |

| ~1710 | FT-IR, Raman | C=O stretch (carboxylic acid), strong |

| ~1645 | FT-IR, Raman | C=O stretch (tertiary amide, Amide I), strong |

| ~1460 | FT-IR, Raman | C-H bend (methylene scissoring) |

| ~1250 | FT-IR | C-N stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through fragmentation analysis, offers further structural confirmation. nih.gov

HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. iaph.es For this compound (C₁₀H₁₉NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula.

Calculated Exact Mass [M+H]⁺: 202.1438 Da

This high-accuracy measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathways provide direct evidence for the molecule's structure. Key predicted fragmentation patterns for this compound would involve the cleavage at the amide and carboxylic acid functionalities and along the aliphatic chain.

Key Fragmentation Pathways:

Loss of water: A neutral loss of 18 Da (-H₂O) from the carboxylic acid moiety is a common fragmentation for such compounds.

Alpha-cleavage: Cleavage adjacent to the carbonyl groups.

Amide fragmentation: A characteristic and often dominant fragmentation is the cleavage of the C5-C6 bond to produce the stable diethylcarbamoyl cation at m/z 100.10.

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of this compound

| m/z (Predicted) | Proposed Formula | Description of Fragment |

| 202.14 | [C₁₀H₂₀NO₃]⁺ | Protonated molecule [M+H]⁺ |

| 184.13 | [C₁₀H₁₈NO₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 156.11 | [C₈H₁₄NO₂]⁺ | Loss of C₂H₅ and H from [M+H]⁺ |

| 128.08 | [C₆H₁₀NO₂]⁺ | Cleavage of C4-C5 bond |

| 100.10 | [C₅H₁₀NO]⁺ | Diethylcarbamoyl cation, [C(O)N(CH₂)₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule. In the case of this compound, the primary chromophore is the amide functional group.

The electronic transitions in amides are well-characterized. The lone pair of electrons on the nitrogen atom can be excited to the π* anti-bonding orbital of the carbonyl group (n → π* transition), and the π electrons of the carbonyl group can be excited to the π* anti-bonding orbital (π → π* transition).

Detailed research findings on molecules structurally similar to this compound, such as N,N-diethylacetamide, indicate that the significant absorption occurs in the far UV region. For N,N-diethylacetamide in water, a maximum absorption (λmax) is observed at approximately 200 nm. nih.gov This absorption is attributed to the π → π* transition of the amide chromophore. The n → π* transition is typically weaker and occurs at longer wavelengths, often being obscured by the more intense π → π* band.

The molar absorptivity (ε) for this type of transition is generally in the range of 100 to 1000 L mol⁻¹ cm⁻¹. The exact λmax and molar absorptivity for this compound would be influenced by the solvent environment due to solvatochromic effects, which can stabilize or destabilize the electronic energy levels.

Table 1: Representative UV-Vis Spectroscopic Data for an Analogous Amide

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| N,N-Diethylacetamide | Water | ~200 | Not specified | π → π* |

Data based on analogous compound N,N-diethylacetamide. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The unit cell dimensions and other crystallographic parameters for adipic acid provide a model for what could be expected for this compound, with adjustments for the presence of the diethylamide group.

Table 2: Representative X-ray Crystallographic Data for a Structurally Related Dicarboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.07 |

| b (Å) | 5.16 |

| c (Å) | 10.00 |

| β (°) | 137.83 |

| Z | 2 |

Data for the analogous compound Adipic Acid. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. nih.govresearchgate.net DFT calculations can elucidate the reactivity and stability of molecules like 5-Diethylcarbamoyl-pentanoic acid. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily around the electron-rich oxygen atoms of the carboxyl and amide groups. The LUMO, conversely, would likely be centered on the electrophilic carbon atoms of these same functional groups. A smaller HOMO-LUMO gap suggests higher reactivity. While specific values for this compound are not widely published, analysis of similar fatty amides and carboxylic acids confirms these general principles. researchgate.net The energy of these orbitals helps in understanding how the molecule will interact in chemical reactions. youtube.com

| Property | Description | Predicted Location/Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region from which electrons are most easily donated. youtube.com | Likely localized on the oxygen atoms of the carboxyl and amide groups, indicating these are primary sites of nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital; region that most readily accepts electrons. youtube.com | Likely localized on the carbonyl carbons of the carboxyl and amide groups, indicating sites of electrophilic character. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net | A smaller gap implies higher reactivity. The specific value determines its relative stability compared to other molecules. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, identifying electron-rich and electron-deficient regions. wuxiapptec.commdpi.com In an MESP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density, which are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. wuxiapptec.com

For this compound, an MESP map would reveal:

Negative Potential: Concentrated around the carbonyl oxygens of both the carboxylic acid and the amide functional groups. These areas are the most electron-rich parts of the molecule. nih.gov

Positive Potential: A strong positive region would be located on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. wuxiapptec.comsemanticscholar.org The hydrogens on the carbon atoms adjacent to the carbonyl groups would also exhibit a lesser degree of positive potential.

This analysis allows for the prediction of sites involved in intermolecular interactions, such as hydrogen bonding. mdpi.com

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure and function of molecules, especially in biological systems. nih.govchemstartech.com The NCI analysis is a computational method used to visualize and characterize weak, noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govchemtools.org

NCI plots use color-coded isosurfaces to represent different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

In this compound, NCI analysis could reveal intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, which could influence its conformational preference. Furthermore, it can illustrate the van der Waals interactions along the aliphatic chain and potential steric hindrance caused by the diethyl groups on the amide. nih.govchemstartech.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Binding Affinity Prediction and Pose Generation

Docking algorithms generate numerous possible binding poses of the ligand within the protein's active site and calculate a score, often expressed as binding affinity (in kcal/mol), for each pose. A more negative binding affinity indicates a more stable and favorable interaction.

Given the structural similarity of this compound to valproic acid (VPA), a known inhibitor of Histone Deacetylases (HDACs), it is plausible to model its interaction with HDACs. nih.govnih.gov VPA itself shows binding affinities to various targets, and its derivatives have been designed to improve this interaction. nih.govresearchgate.net Docking simulations for this compound against an HDAC target would generate various poses and predict the binding energy, offering a quantitative estimate of its inhibitory potential.

| Compound | Target Protein | Reported Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|

| Valproic Acid (VPA) Analog | Histone Deacetylase 1 (HDAC1) | - | Inhibition researchgate.net |

| Luteolin-7-O-glucoside | Alpha-amylase | -8.504 | Inhibition nih.gov |

| Luteolin-7-O-glucoside | Alpha-glucosidase | -12.094 | Inhibition nih.gov |

| Ceranib-2 | Acid Ceramidase (aCDase) | - | Inhibition (IC50 = 20-30 µM) acs.org |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for stabilizing the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like the carbonyl oxygens) on both the ligand and protein.

Ionic Interactions: The negatively charged carboxylate group (at physiological pH) can form strong salt bridges with positively charged residues like Lysine or Arginine in the binding site.

Hydrophobic Interactions: The aliphatic pentyl chain and the ethyl groups of the ligand can interact favorably with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the protein's binding pocket.

| Ligand Functional Group | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Carboxylate (-COO⁻) | Lysine (Lys), Arginine (Arg), Zinc ion (Zn²⁺) | Ionic Bond, Hydrogen Bond, Metal Chelation |

| Carbonyl Oxygen (C=O) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydrogen Bond |

| Aliphatic Chain (-CH₂-) | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Hydrophobic (van der Waals) Interaction |

| Diethylamide Group | Various polar/nonpolar residues | Hydrogen Bond or Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational landscape and stability of a compound like this compound. By simulating the atomic motions, MD can reveal how the molecule flexes, rotates, and interacts with its environment.

The resulting trajectory provides a wealth of information about the molecule's conformational preferences. Analysis of dihedral angles, root-mean-square deviation (RMSD), and radius of gyration can identify the most stable conformations and the energy barriers between them. For this compound, key areas of conformational flexibility would include the rotation around the carbon-carbon bonds of the pentanoic acid chain and the bonds connecting the diethylcarbamoyl group to the main chain.

Analysis of Dynamic Binding Events and Solvent Effects

The interaction of this compound with biological targets, such as enzymes or receptors, can be investigated through MD simulations of the ligand-protein complex. These simulations can elucidate the dynamic nature of the binding process, revealing how the ligand settles into the binding pocket and the specific interactions that stabilize the complex. Key interactions could include hydrogen bonds formed by the carboxylic acid and amide groups, as well as hydrophobic interactions involving the diethyl groups and the pentyl chain.

Conformational Ensemble Sampling

A single static structure is often insufficient to represent the behavior of a flexible molecule like this compound. Instead, it exists as a collection of different conformations, known as a conformational ensemble. Enhanced sampling techniques in MD simulations, such as replica exchange molecular dynamics (REMD) or metadynamics, can be employed to explore the conformational space more efficiently and generate a representative ensemble.

Understanding the conformational ensemble is critical for predicting a molecule's properties and its ability to bind to a target. Different conformations may have different biological activities, and the pre-existence of a binding-competent conformation in the ensemble can influence the binding kinetics.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for a series of compounds active against a particular target would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of known active ligands. For this compound, a hypothetical pharmacophore could include a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the carboxylic acid proton), and hydrophobic features (the diethyl groups and the alkyl chain). This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Activity Landscape Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecules' physicochemical properties, such as their size, shape, lipophilicity, and electronic properties.

A QSAR model for a set of analogs of this compound could help in understanding which molecular features are most important for their activity. For instance, a model might reveal that increasing the lipophilicity of the alkyl chain leads to higher activity, or that the presence of the diethylcarbamoyl group is essential.

Advanced Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the separation, quantification, and purification of "5-Diethylcarbamoyl-pentanoic acid" due to its versatility and wide applicability to a range of analytes. phenomenex.com

Reversed-Phase HPLC for Separation and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like "this compound". phenomenex.comyoutube.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.

A typical RP-HPLC method for "this compound" would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The pH of the mobile phase is a critical parameter for acidic compounds, as it influences their ionization state and thus their retention. nih.gov For "this compound," maintaining the mobile phase pH below the pKa of the carboxylic acid group will lead to its protonation, increasing its hydrophobicity and retention on the non-polar stationary phase.

Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical data. d-nb.info This includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govacs.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Retention Time | ~ 5.8 min |

| Linearity (r²) | > 0.999 |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

This table presents a hypothetical but realistic set of parameters based on methods for similar acidic compounds.

Chiral HPLC for Enantiomeric Purity Analysis

Since "this compound" possesses a chiral center, the separation of its enantiomers is essential for stereospecific synthesis and pharmacological studies. Chiral HPLC is the method of choice for determining enantiomeric purity. sigmaaldrich.comchiraltech.com This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of racemates, including acidic compounds. researchgate.net

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). researchgate.net The choice of mobile phase and the addition of acidic or basic modifiers can significantly influence the enantioseparation. chiraltech.comresearchgate.net For "this compound," a mobile phase containing a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid might be necessary to achieve optimal separation on certain CSPs. chiraltech.com

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 20 °C |

| Resolution (Rs) | > 1.5 |

This table illustrates typical parameters for chiral separations of acidic compounds.

Size Exclusion Chromatography (SEC) for Macromolecular Studies

While "this compound" itself is a small molecule, it could be used in the synthesis of polymers or other macromolecules. Size Exclusion Chromatography (SEC) is an indispensable technique for characterizing these larger molecules based on their hydrodynamic volume in solution. SEC separates molecules by size, with larger molecules eluting before smaller ones. This technique is crucial for determining the molecular weight distribution of polymers derived from "this compound".

Method Optimization Strategies

Optimizing HPLC methods is crucial for achieving the desired separation and sensitivity. researchgate.net Key parameters to optimize include:

Mobile Phase Composition: The ratio of organic modifier to aqueous buffer affects retention time and selectivity. youtube.com For acidic compounds, the pH of the aqueous phase is a powerful tool for controlling retention. nih.gov

Column Temperature: Temperature can influence viscosity, which affects efficiency, and can also alter the selectivity of the separation. nih.gov

Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations.

Additives: Acidic or basic additives can improve peak shape and influence selectivity, especially in chiral separations. chiraltech.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is not sufficiently volatile for direct GC analysis due to the presence of the carboxylic acid group. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) ester. nih.gov

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

This table outlines a plausible GC-MS method for the analysis of the silylated derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the ideal technique for trace analysis and metabolite identification of "this compound" in complex biological matrices. researchgate.netthermofisher.com

The compound is first separated by RP-HPLC, as described in section 5.1.1. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analyte. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for quantification at very low levels. thermofisher.com

For metabolite identification, high-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements of both the parent drug and its metabolites, which aids in the elucidation of their elemental composition. nih.gov

Table 4: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Transition (Hypothetical) | Precursor Ion -> Product Ion (e.g., for [M+H]⁺) |

| LOD | < 1 ng/mL |

| LOQ | ~ 2.5 ng/mL |

This table provides an example of typical LC-MS/MS parameters for sensitive quantification.

Capillary Electrophoresis (CE) and Electrophoretic Techniques

Capillary electrophoresis has emerged as a powerful separation technique with high efficiency and resolution, making it well-suited for the analysis of small organic molecules like this compound. nih.govnih.gov The technique separates analytes based on their electrophoretic mobility in an electric field, which is influenced by the analyte's charge-to-size ratio. youtube.com

For the analysis of this compound, which possesses a carboxylic acid group, the compound would be negatively charged at a pH above its pKa. This allows for its separation using capillary zone electrophoresis (CZE), the most common mode of CE. In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced at one end, and a high voltage is applied across the capillary. The negatively charged 5-Diethylcarbamoyl-pentanoate ions would migrate towards the anode. However, the electroosmotic flow (EOF), a bulk flow of the BGE towards the cathode, is often stronger. Therefore, both cations, neutrals, and anions are typically carried towards the cathode, with their separation occurring based on their differential electrophoretic mobilities. youtube.com

The development of a CE method for this compound would involve the optimization of several key parameters to achieve the desired separation and sensitivity. These parameters are often interdependent and require systematic investigation.

Table 1: Illustrative Capillary Electrophoresis Parameters for the Analysis of Acidic Compounds

| Parameter | Typical Condition/Range | Rationale |

| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm total length | Provides a high surface-to-volume ratio for efficient heat dissipation. |

| Background Electrolyte (BGE) | 20-100 mM Borate buffer, Phosphate buffer | Maintains a stable pH and provides conductivity. Borate buffers are common for separating acidic compounds. |

| pH of BGE | 8.0 - 10.0 | Ensures the carboxylic acid group of this compound is deprotonated and negatively charged. |

| Applied Voltage | 15 - 30 kV (Normal or Reverse Polarity) | Drives the electrophoretic separation. The magnitude and polarity depend on the BGE and desired migration order. |

| Temperature | 20 - 30 °C | Affects viscosity of the BGE and therefore migration times. Controlled temperature ensures reproducibility. |

| Injection Mode | Hydrodynamic (Pressure) or Electrokinetic (Voltage) | Introduces a precise volume of the sample into the capillary. |

| Detection | Direct UV at ~200-220 nm or Indirect UV | The amide and carboxyl groups may provide some UV absorbance at low wavelengths. Indirect detection can be used if direct absorbance is insufficient. |

This table presents a hypothetical set of starting conditions for method development for this compound based on general principles for analyzing similar acidic compounds.

Other electrophoretic techniques, such as micellar electrokinetic chromatography (MEKC), could also be explored. MEKC incorporates a surfactant into the BGE above its critical micelle concentration. This creates a pseudostationary phase that can interact with both charged and neutral analytes, offering an alternative selectivity mechanism that could be beneficial for resolving this compound from potential impurities.

Validation Parameters in Analytical Method Development

Once a suitable CE method is developed, it must be validated to ensure its performance is reliable and fit for its intended purpose. dlsu.edu.ph Method validation is a critical regulatory and quality assurance requirement in many scientific disciplines. The key validation parameters include specificity, linearity, precision, and accuracy.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the peak corresponding to the analyte is free from interference from starting materials, by-products of its synthesis, or other components in the sample matrix. This is often achieved by analyzing placebo samples (blanks) and samples spiked with known potential interferents. Peak purity analysis using a diode-array detector (DAD) can also be employed to support specificity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The peak areas would then be plotted against the corresponding concentrations, and a linear regression analysis performed.

Table 2: Illustrative Linearity Data for a Hypothetical CE Method for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 1502 |

| 25 | 3745 |

| 50 | 7510 |

| 100 | 15030 |

| 150 | 22480 |

| Regression Equation | y = 150.1x - 15.2 |

| Correlation Coefficient (r²) | > 0.999 |

This table represents an idealized data set to illustrate the expected outcome of a linearity study.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Table 3: Illustrative Precision Data for a Hypothetical CE Method for this compound

| Precision Level | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | Relative Standard Deviation (RSD, %) |

| Repeatability (n=6) | 100 | 15025 | 180.3 | < 2.0% |

| Intermediate Precision (n=6, 3 days) | 100 | 15080 | 241.3 | < 3.0% |

This table provides example data demonstrating acceptable precision for an analytical method.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The results are expressed as the percentage of the analyte recovered.

Table 4: Illustrative Accuracy Data for a Hypothetical CE Method for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50 | 49.5 | 99.0 |

| 100 | 101.2 | 101.2 |

| 150 | 148.8 | 99.2 |

| Mean Recovery | 99.8% |

This table shows hypothetical recovery results that would indicate a high degree of accuracy for the analytical method.

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Studies

Exploration of Enzyme Inhibition and Modulation

Comprehensive searches for studies on the enzyme inhibitory properties of 5-Diethylcarbamoyl-pentanoic acid did not yield any specific results. General information on the classes of enzymes mentioned is available, but there are no documented investigations linking them to this specific compound.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.govyoutube.com Inhibitors of HDACs (HDACi) can induce the hyperacetylation of histones, which alters gene expression and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov While various compounds, including some aliphatic acids like butyrate, are known to exhibit HDAC inhibitory activity, no studies have been found that specifically evaluate this compound for this property. scispace.comnih.gov

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are oral antidiabetic drugs that work by competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine. wikipedia.orgnih.gov This inhibition delays the digestion of complex carbohydrates, thereby reducing postprandial blood glucose levels. nih.govnih.gov Although numerous natural and synthetic compounds have been investigated for their α-glucosidase inhibitory potential, there are no published findings on the activity of this compound in this regard.

Assessment of Antimicrobial Properties (Antibacterial, Antifungal)

No specific studies detailing the antimicrobial properties of this compound have been identified. General mechanisms of action for some antimicrobial compounds are known, but these have not been attributed to the specified molecule.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key parameter in assessing the potency of a potential antimicrobial compound. Despite the availability of extensive literature on the MICs of various substances against numerous pathogens, no such data exists for this compound.

Mechanisms of Action against Microbial Targets

The mechanisms by which antimicrobial agents exert their effects are diverse and can include the inhibition of cell wall synthesis, disruption of cell membrane permeability, and interference with nucleic acid or protein synthesis. nih.gov Fatty acids, for instance, are known to disrupt the cytoplasmic membrane of bacteria. However, without specific studies on this compound, its mechanism of action against any microbial targets remains uninvestigated and unknown.

Anti-inflammatory Pathway Modulation in Cellular Models

There is currently no available scientific literature detailing the modulation of anti-inflammatory pathways in cellular models by this compound. Research on the effects of various compounds on inflammatory responses often involves measuring the production of pro-inflammatory and anti-inflammatory cytokines, the activity of key signaling proteins like NF-κB, and the expression of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). However, no such studies have been published specifically for this compound.

Cytotoxicity and Apoptosis Induction in Non-Human Cell Lines

Investigations into the cytotoxic effects and the induction of apoptosis by this compound in non-human cell lines have not been reported in the accessible scientific literature. Typically, such studies would involve assays to determine cell viability, membrane integrity, and the activation of apoptotic pathways through markers like caspase activation and DNA fragmentation.

Cell Cycle Analysis in Research Cell Lines

Specific data from cell cycle analysis in research cell lines treated with this compound is not available. Cell cycle analysis, often performed using flow cytometry, is a standard method to determine if a compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can be an indicator of its anti-proliferative or cytotoxic potential.

Mitochondrial Membrane Potential Assessment

There are no published studies that assess the effect of this compound on mitochondrial membrane potential. The assessment of mitochondrial membrane potential is a key indicator of mitochondrial health and is often used to investigate whether a compound induces apoptosis through the intrinsic (mitochondrial) pathway.

Receptor Interaction and Agonism/Antagonism Studies (e.g., GPCRs, Bitter Taste Receptors)

No research has been published detailing the interaction of this compound with G protein-coupled receptors (GPCRs), including bitter taste receptors. Such studies are crucial for understanding the initial molecular targets through which a compound might exert its biological effects. While bitter taste receptors are known to be activated by a wide range of structurally diverse compounds, there is no evidence to date linking them to this compound.

Investigation of Molecular Targets and Signaling Pathways

The specific molecular targets and signaling pathways affected by this compound remain uninvestigated in the available scientific literature. Identifying these targets is a fundamental step in elucidating the mechanism of action of any biologically active compound.

Structure Activity Relationship Sar Studies and Derivative Synthesis

Design Principles for Novel Derivatives and Analogues

The design of novel derivatives and analogues of 5-Diethylcarbamoyl-pentanoic acid is guided by established principles of medicinal chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties. Key strategies include lead optimization based on structurally similar bioactive molecules, bioisosteric replacement, and the introduction of pharmacophoric features to enhance interactions with biological targets.

A primary source of inspiration for designing derivatives comes from compounds like valproic acid (VPA), a branched-chain carboxylic acid used in the treatment of epilepsy and other neurological disorders. nih.govnih.gov The structural similarity, particularly the carboxylic acid and the branched alkyl nature, suggests that derivatives of this compound might exhibit similar central nervous system activities. Therefore, design principles often involve mimicking the structural features of known anticonvulsants while exploring the unique contributions of the diethylcarbamoyl moiety. nih.govnih.govresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental design principle. mdpi.com For the carboxylic acid group of this compound, potential bioisosteres could include tetrazoles, sulfonamides, or hydroxamic acids. These replacements can modulate acidity, lipophilicity, and metabolic stability, potentially leading to improved oral bioavailability and altered biological activity. mdpi.com

Furthermore, the design of novel analogues can be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies of related compounds. mdpi.com These approaches help in predicting how changes in the molecular structure, such as alterations in the length of the pentanoic acid chain or the nature of the substituents on the carbamoyl (B1232498) nitrogen, might affect biological activity.

Systematic Structural Modifications

To explore the chemical space around this compound and to understand its structure-activity relationships, systematic modifications of its core structure are essential. These modifications can be categorized into three main areas: the pentanoic acid backbone, the carbamoyl substituents, and the introduction of additional functional groups.

Modifications of the Pentanoic Acid Backbone

Alterations to the five-carbon chain of the pentanoic acid backbone can significantly influence the molecule's lipophilicity, conformational flexibility, and interaction with biological targets. Studies on related fatty acid amides and dicarboxylic acids have shown that chain length is a critical determinant of biological activity. mdpi.comcapes.gov.brresearchgate.net

Illustrative Data Table: Hypothetical Modifications of the Pentanoic Acid Backbone and Potential Impact on Biological Activity (Anticonvulsant)

| Modification | Rationale | Predicted Effect on Lipophilicity | Predicted Anticonvulsant Activity |

| Shortening the chain (e.g., to butanoic acid) | Decrease lipophilicity, alter spatial orientation | Decrease | Potentially decreased |

| Lengthening the chain (e.g., to hexanoic or heptanoic acid) | Increase lipophilicity, potentially enhance membrane permeability | Increase | Potentially increased up to an optimal length, then decreased |

| Introducing unsaturation (e.g., a double bond) | Induce conformational rigidity, alter electronic properties | Minimal change | May increase or decrease depending on position and geometry |

| Introducing branching | Increase steric bulk, potentially enhance receptor binding | Increase | Potentially increased, by analogy to valproic acid |

| Cyclization of the backbone | Restrict conformation, present functional groups in a defined orientation | Varies | May lead to more specific interactions and increased potency |

Note: This table is illustrative and based on general principles and data from analogous compounds. Specific biological testing would be required to confirm these predictions.

Variations of the Carbamoyl Substituents

The N,N-diethyl groups of the carbamoyl moiety offer significant opportunities for modification to fine-tune the compound's properties. The nature of these substituents can affect polarity, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov

Illustrative Data Table: Hypothetical Variations of the Carbamoyl Substituents and Potential Impact on Biological Activity (Antimicrobial)

| Amide Substituent (R in -CONR₂) | Rationale | Predicted Effect on Polarity | Predicted Antimicrobial Activity |

| -H (Primary Amide) | Increase hydrogen bond donor capacity | Increase | May increase against certain strains |

| -CH₃ (N,N-dimethyl) | Decrease steric bulk compared to diethyl | Minimal change | May be similar or slightly altered |

| -CH₂CH₂OH (N,N-di(hydroxyethyl)) | Increase polarity and water solubility | Increase | May decrease due to reduced lipophilicity |

| -Cyclopropyl (N,N-dicyclopropyl) | Introduce rigidity and alter lipophilicity | Decrease | May increase due to altered membrane interaction |

| -Phenyl (N,N-diphenyl) | Introduce aromaticity and potential for π-stacking interactions | Decrease | May increase against specific targets |

Note: This table is illustrative and based on general principles and data from analogous compounds. Specific biological testing would be required to confirm these predictions.

Introduction of Additional Functional Groups

The introduction of other functional groups onto the core structure of this compound can lead to new interactions with biological targets and significantly alter the compound's pharmacological profile. capes.gov.brmdpi.com

Illustrative Data Table: Hypothetical Introduction of Additional Functional Groups and Potential Impact on Biological Activity

| Functional Group and Position | Rationale | Predicted Effect on Physicochemical Properties | Potential New Biological Activity |

| Hydroxyl (-OH) at C-2 | Introduce hydrogen bonding capability, create a chiral center | Increase polarity | May enhance binding to certain enzymes or receptors |

| Amino (-NH₂) at C-4 | Introduce a basic center, potential for salt formation | Increase polarity and water solubility | May confer new receptor interactions (e.g., GABAergic) |

| Phenyl group at C-5 | Increase lipophilicity and introduce aromatic interactions | Increase lipophilicity | Potential for enhanced CNS activity or anticancer properties |

| Halogen (e.g., -F, -Cl) on the alkyl chain | Alter electronic properties and metabolic stability | Increase lipophilicity (Cl), minimal change (F) | May enhance potency and bioavailability |

| Thiophene ring replacing a part of the backbone | Introduce a heterocyclic element with specific electronic properties | Varies | Potential for novel enzymatic inhibition (e.g., fungicides) nih.gov |

Note: This table is illustrative and based on general principles and data from analogous compounds. Specific biological testing would be required to confirm these predictions.

Correlation of Structural Changes with Biological Responses

The systematic modifications described above are ultimately aimed at establishing a clear correlation between structural changes and biological responses. While direct data for this compound is not available, studies on analogous compounds provide valuable insights.

For instance, in the case of valproic acid analogues, anticonvulsant activity is highly dependent on the nature of the alkyl chains. nih.govresearchgate.netnih.gov Generally, branching at the α-carbon is crucial for activity. The potency of anticonvulsant amides has been shown to be influenced by the substituents on the amide nitrogen, with some derivatives showing improved efficacy and reduced toxicity compared to the parent carboxylic acid. nih.govnih.gov

In the realm of antimicrobial agents, the chain length of fatty acids and their amide derivatives is a critical factor. capes.gov.brmdpi.comnih.gov A certain lipophilicity is often required for effective membrane disruption, with activity often peaking at a specific chain length before decreasing again. nih.gov The nature of the amide substituents also plays a role, with some N,N-disubstituted amides showing a broad spectrum of activity. capes.gov.br

The introduction of functional groups can lead to entirely new biological activities. For example, the incorporation of aromatic or heterocyclic moieties can introduce interactions with specific receptors or enzymes, leading to activities such as anticancer or antifungal effects. nih.govacs.org

Development of Prodrug Strategies

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This strategy is often employed to overcome poor pharmacokinetic properties such as low bioavailability, rapid metabolism, or poor penetration of biological barriers like the blood-brain barrier (BBB). nih.govnih.govnih.govebrary.netmdpi.commdpi.comresearchgate.netrsc.org

For a carboxylic acid-containing compound like this compound, a common prodrug approach is esterification. mdpi.com Simple alkyl esters can increase lipophilicity and improve membrane permeability. These esters are then hydrolyzed by esterases in the body to release the active carboxylic acid.

Another sophisticated strategy involves the use of carrier-mediated transport systems. For example, by linking the carboxylic acid to an amino acid, the resulting prodrug can be actively transported across the BBB by transporters such as the Large Amino Acid Transporter 1 (LAT1). nih.govresearchgate.netnih.govnih.gov This approach has been successfully explored for valproic acid, leading to enhanced brain uptake. nih.govnih.govnih.gov

Illustrative Data Table: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Linkage to Carboxylic Acid | Rationale | Predicted Advantage |

| Ethyl group | Ester | Increase lipophilicity | Improved oral absorption |

| Pivaloyloxymethyl (POM) group | Acyloxymethyl ester | Mask the carboxylic acid, labile to esterases | Enhanced bioavailability |

| L-Phenylalanine | Amide or Ester | Utilize LAT1 transporter | Increased brain penetration |

| Glycine | Amide | Increase water solubility, potential for peptide transporter interaction | Improved formulation possibilities |

| Diacylglycerol | Ester | Mimic natural lipids | Potential for lymphatic uptake, bypassing first-pass metabolism |

Note: This table is illustrative and based on established prodrug design principles. The effectiveness of each strategy would need to be experimentally verified.

Applications in Chemical Biology Research and Tool Development

Use as Molecular Probes for Target Identification

There is currently no available research detailing the use of 5-Diethylcarbamoyl-pentanoic acid as a molecular probe for the identification of biological targets. The design of a molecular probe typically requires the incorporation of a reporter group (such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) onto a molecule that is known to interact with a specific protein or class of proteins. While the carboxylic acid and diethylamide functionalities of this compound could theoretically serve as handles for chemical modification, no studies have been published that describe such an application for this specific compound.

Development of Bioconjugation Reagents

No literature was found describing the development or use of this compound as a bioconjugation reagent. Bioconjugation reagents are molecules that facilitate the covalent linking of two or more biomolecules. The carboxylic acid group of this compound could potentially be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on proteins or other biomolecules. However, there are no documented instances of this compound being utilized for such purposes in the scientific literature.

Integration into High-Throughput Screening Libraries for Drug Discovery Research

While millions of diverse small molecules are utilized in high-throughput screening (HTS) campaigns to identify new drug leads, there is no specific mention or data available to confirm the inclusion of this compound in any publicly disclosed HTS libraries. Pharmaceutical companies and academic screening centers often build their compound collections from a variety of commercial and proprietary sources, but the specific composition of these libraries is not always exhaustively detailed in publications.

Role in Understanding Metabolic Pathways (e.g., as a metabolite analog)

No studies were identified that investigate the role of this compound in understanding metabolic pathways. Its structural similarity to endogenous fatty acids or other metabolites could theoretically make it a candidate for use as a competitive inhibitor or a metabolic probe. However, there is no published research exploring its effects on metabolic enzymes or its potential to act as an analog for natural metabolites in biological systems.

Q & A

Q. What are the critical steps in synthesizing 5-Diethylcarbamoyl-pentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential carbamoylation and ester hydrolysis. Key steps include:

- Protection of reactive groups : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Controlled reaction parameters : Temperature (25–40°C), pH (7.0–7.5), and solvent selection (e.g., dichloromethane or dimethylformamide) to maximize yield and purity .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the compound .

Table 1 : Optimal Synthesis Conditions

| Parameter | Recommended Range | Source |

|---|---|---|

| Temperature | 25–40°C | |

| Solvent | Dichloromethane | |

| Catalysts | Triethylamine |

Q. Which analytical techniques are essential for characterizing this compound?